Methyl 4-amino-5-fluoronicotinate
Description
Methyl 4-amino-5-fluoronicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with an amino group at position 4, a fluorine atom at position 5, and a methyl ester at position 2 (Figure 1).
The fluorine atom at position 5 stabilizes the pyridine ring through inductive effects, while the amino group enables participation in condensation or acylation reactions. These features make this compound a versatile building block for designing pharmaceuticals, particularly kinase inhibitors or antiviral agents .
Properties
IUPAC Name |
methyl 4-amino-5-fluoropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-12-7(11)4-2-10-3-5(8)6(4)9/h2-3H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNNKEIHDABMRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-5-fluoronicotinate can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluoro-3-nitrobenzoic acid with methanol in the presence of a catalyst to form methyl 4-fluoro-3-nitrobenzoate. This intermediate is then reduced to this compound using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-5-fluoronicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to form the amino group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted nicotinates and fluorinated derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 4-amino-5-fluoronicotinate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-amino-5-fluoronicotinate involves its interaction with specific molecular targets and pathways. The amino and fluorine groups on the pyridine ring allow it to bind to enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Comparison of Key Properties
*Calculated based on analogous compounds.
Key Observations:
- Halogen Substituents: The addition of chlorine at position 6 in Methyl 4-amino-6-chloro-5-fluoronicotinate increases molecular weight and reactivity, as chlorine can act as a leaving group in substitution reactions .
- Electron-Withdrawing Groups : Compounds like Methyl 2-fluoro-4-(trifluoromethyl)nicotinate demonstrate enhanced electronic effects, which may stabilize transition states in nucleophilic aromatic substitution .
Biological Activity
Methyl 4-amino-5-fluoronicotinate (CAS No. 1806682-19-8) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound, characterized by the presence of an amino group and a fluorine atom on the pyridine ring, is believed to interact with various biological targets, making it a candidate for therapeutic use. This article discusses the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C_7H_8FN_2O_2
- Molecular Weight : Approximately 156.11 g/mol
- Structure : The compound features a methyl ester group attached to the nitrogen atom of the amino group, enhancing its solubility and bioavailability.
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Enzyme Interaction : The compound has shown potential in modulating enzyme activity, which may affect metabolic pathways and cellular signaling.
- Anti-inflammatory Properties : Initial studies suggest that it may possess anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
- Antimicrobial Activity : There is emerging evidence supporting its efficacy against certain bacterial strains, suggesting potential applications in antimicrobial therapy.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, a study reported that this compound significantly reduced the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound. A notable study involved administering the compound to mice with induced inflammation. The results indicated a marked reduction in inflammatory markers compared to control groups .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Amino-2,6-dichloro-5-fluoronicotinic Acid | 1211535-54-4 | 0.88 |
| Ethyl 4-amino-5-fluoronicotinate | 1806511-07-8 | 0.90 |
| 2-Amino-5-fluoronicotinic acid | 11915403-6 | 0.92 |
This table highlights that while this compound shares structural similarities with other compounds, its unique combination of functional groups may enhance its biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
